(S)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine
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Overview
Description
(S)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(Trifluoromethyl)pyridine and (S)-1-phenylethylamine.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon (Pd/C) or a chiral ligand.
Reaction Steps: The key steps include the formation of an intermediate imine, followed by reduction to yield the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to accommodate higher volumes of reactants.
Optimized Catalysts: Employing optimized catalysts to enhance reaction efficiency and yield.
Purification Techniques: Implementing advanced purification techniques, such as chromatography or crystallization, to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound or its intermediates.
Substitution: The trifluoromethyl group or the amine group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: May yield oxides or hydroxylated derivatives.
Reduction: May produce reduced amines or other reduced forms.
Substitution: Can result in new substituted derivatives with different functional groups.
Scientific Research Applications
(S)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor to drug candidates.
Industry: Utilized in the development of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of (S)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. These interactions may include:
Molecular Targets: Binding to enzymes, receptors, or other biomolecules.
Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activities.
3-(Trifluoromethyl)pyridine: A related compound lacking the amine group.
1-(3-(Trifluoromethyl)phenyl)ethan-1-amine: A structurally similar compound with a phenyl ring instead of a pyridine ring.
Uniqueness
(S)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of both the trifluoromethyl group and the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
(S)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine is a chiral compound with significant potential in medicinal chemistry, primarily due to its unique structural features, including a trifluoromethyl group and a pyridine ring. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₃F₃N. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological activities. The presence of the amine functional group allows for potential hydrogen bonding, influencing interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, including Chlamydia trachomatis. The trifluoromethyl substituent has been linked to enhanced potency and selectivity in antimicrobial applications .
- Anti-inflammatory Effects : Compounds with similar structures often demonstrate anti-inflammatory properties, potentially through modulation of inflammatory pathways.
- Neuroprotective Properties : The compound's ability to interact with specific receptors suggests potential neuroprotective effects, although further research is needed to elucidate these mechanisms.
The mechanism of action for this compound involves:
- Target Interaction : Binding to various enzymes and receptors, which modulates biochemical pathways critical for its pharmacological effects.
- Electrophilic Reactions : The trifluoromethyl group can enhance the compound's reactivity in electrophilic aromatic substitution reactions, potentially leading to the formation of active metabolites.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : Utilizing 3-(Trifluoromethyl)pyridine and (S)-1-phenylethylamine.
- Reaction Conditions : Employing solvents like dichloromethane or ethanol, often in the presence of catalysts such as palladium on carbon (Pd/C).
- Key Steps : Formation of an intermediate imine followed by reduction to yield the desired amine product.
Antichlamydial Activity
A study highlighted that derivatives of pyridine compounds with trifluoromethyl groups demonstrated selective activity against Chlamydia trachomatis, showcasing a structure–activity relationship that emphasizes the importance of electron-withdrawing groups like trifluoromethyl for biological efficacy. Compounds lacking this group were inactive, underscoring its significance in enhancing antimicrobial properties .
Cytotoxicity Studies
Another research effort evaluated the cytotoxic effects of related compounds against human cancer cell lines (A549 and HeLa). Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential applications in cancer therapy. The study emphasized the need for further investigation into the structure–activity relationship to optimize therapeutic efficacy .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
(R)-1-(3-(Trifluoromethyl)pyridin-4-yl)ethan-1-amine | Chiral amine | Varies from (S) form; potential differences in receptor binding |
3-(Trifluoromethyl)pyridine | No amine group | Limited biological activity compared to amine derivatives |
1-(3-(Trifluoromethyl)phenyl)ethan-1-amine | Phenyl instead of pyridine | Different pharmacological profile; less potent against certain pathogens |
Properties
Molecular Formula |
C8H9F3N2 |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
(1S)-1-[3-(trifluoromethyl)pyridin-4-yl]ethanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5(12)6-2-3-13-4-7(6)8(9,10)11/h2-5H,12H2,1H3/t5-/m0/s1 |
InChI Key |
DZABNZUEIBEAIW-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=NC=C1)C(F)(F)F)N |
Canonical SMILES |
CC(C1=C(C=NC=C1)C(F)(F)F)N |
Origin of Product |
United States |
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